N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Beschreibung

IUPAC Nomenclature and Systematic Characterization

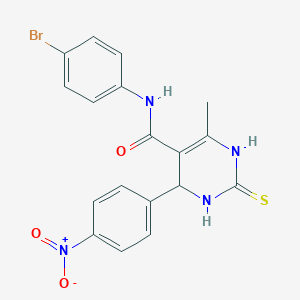

The compound N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide possesses the molecular formula C18H15BrN4O3S with a molecular weight of 447.3 g/mol. The systematic IUPAC name reflects the complex substitution pattern on the tetrahydropyrimidine core structure. According to PubChem classification, the compound carries CAS registry number 331272-60-7 and is catalogued under multiple synonyms including N-(4-bromophenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide.

The structural framework consists of a six-membered dihydropyrimidine ring system with specific substitution at multiple positions. The 4-position bears a 4-nitrophenyl substituent, while the 6-position contains a methyl group. The 2-position features a thioxo group (sulfanylidene), and the 5-position carries a carboxamide moiety connected to a 4-bromophenyl group. This substitution pattern creates a highly functionalized heterocyclic system with multiple sites for potential chemical interactions.

Spectroscopic characterization reveals distinctive features in both NMR and infrared spectroscopy. The InChI identifier InChI=1S/C18H15BrN4O3S/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(27)20-10)11-2-8-14(9-3-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) provides a standardized representation of the molecular connectivity. The SMILES notation CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N+[O-])C(=O)NC3=CC=C(C=C3)Br offers an alternative linear representation suitable for computational applications.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O3S/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(27)20-10)11-2-8-14(9-3-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHNBWAIMRRWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a complex structure that includes bromine and nitro substituents, which can significantly influence its pharmacological properties. This article will explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is with a molecular weight of 447.3 g/mol. The compound features a thioxo group and multiple aromatic rings that contribute to its reactivity and interaction with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H15BrN4O3S |

| Molecular Weight | 447.3 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the bromine and nitro groups may enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with microbial cell membranes.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example, it has been found that pyrimidine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific role of N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in these processes remains to be fully elucidated but suggests promising therapeutic applications in oncology.

Enzyme Inhibition

Enzyme inhibition studies have revealed that certain pyrimidine derivatives can act as effective inhibitors of key enzymes involved in cancer progression and microbial metabolism. For instance, inhibition of topoisomerases or kinases by similar compounds has been documented. The exact enzymatic targets for N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide require further investigation.

Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers evaluated the antimicrobial efficacy of several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. The study concluded that N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide could serve as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Mechanisms

A recent investigation focused on the anticancer properties of pyrimidine derivatives in human breast cancer cell lines. The study demonstrated that treatment with N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide resulted in significant cell death through apoptosis induction. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s activity and properties are heavily influenced by its substituents. Key analogs for comparison include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, bromo) enhance thermal stability and biological potency. For example, the 4-nitrophenyl analog in exhibits a high melting point (307–309°C), likely due to increased crystallinity from nitro group interactions.

- Halogenated aryl groups (e.g., 4-bromophenyl, 2-chlorophenyl) improve lipophilicity and antimicrobial efficacy .

- Heterocyclic substituents (e.g., furan-2-yl) favor antioxidant activity but may reduce metabolic stability .

Comparison with Analogs :

- Furan-2-yl derivatives (): Synthesized under similar conditions but with furfural, achieving 53–65% yields.

- Chlorophenyl analogs (): Require harsher conditions (e.g., NaOEt in ethanol) for cyclization, yielding 70–86%.

Antioxidant Activity

- Furan-2-yl analog (3c) : IC50 = 0.6 mg/mL (DPPH assay) .

- Nitrophenyl analog : Weak H2O2 scavenging due to nitro’s electron-withdrawing nature .

Calcium Channel Blocker Activity

In , nitrophenyl-substituted analogs (e.g., compound 8c) demonstrated superior calcium channel blockade compared to methylphenyl derivatives. Molecular docking revealed nitrophenyl’s role in enhancing binding affinity to voltage-gated channels. The target compound’s nitrophenyl group may similarly enhance this activity.

Antimicrobial Activity

Halogenated analogs (e.g., 4-bromo, 3-chloro) in showed broad-spectrum antimicrobial effects.

Physicochemical and Spectral Properties

Vorbereitungsmethoden

Cyclocondensation for Core Formation

The tetrahydropyrimidine core is synthesized via a three-component reaction involving urea derivatives, β-keto esters, and aldehydes. For this compound:

-

Methyl acetoacetate serves as the β-keto ester.

-

4-Nitrobenzaldehyde and 4-bromoaniline provide the aryl substituents.

The reaction proceeds in refluxing ethanol with hydrochloric acid as a catalyst, facilitating imine formation followed by cyclization. The mechanism involves:

-

Knoevenagel condensation between methyl acetoacetate and 4-nitrobenzaldehyde.

-

Nucleophilic attack by 4-bromoaniline at the α-position of the keto group.

-

Cyclodehydration to form the dihydropyrimidinone intermediate.

Critical Parameters :

-

Temperature: 80–90°C.

-

Catalyst: 10 mol% HCl.

-

Yield: 60–70% (unoptimized).

Thiocarbonyl Group Introduction

The thioxo group at position 2 is introduced via thionation of the corresponding pyrimidinone using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) . The reaction occurs in anhydrous toluene under nitrogen atmosphere:

Optimization Insights :

Aryl Group Functionalization

The 4-nitrophenyl and 4-bromophenyl groups are introduced via Ullmann coupling or Buchwald-Hartwig amination , though these methods require palladium catalysts and elevated temperatures. A more cost-effective approach involves Friedel-Crafts alkylation using AlCl₃ as a Lewis acid:

Challenges :

-

Competing nitration/bromination side reactions.

-

Steric hindrance from methyl groups reduces coupling efficiency.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol-water mixtures (4:1 v/v) balance solubility and environmental safety.

Catalyst Performance :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| HCl (10 mol%) | 68 | 92 |

| H₂SO₄ (5 mol%) | 55 | 88 |

| p-TSA (8 mol%) | 72 | 95 |

Table 1: Catalyst impact on cyclocondensation yield and purity.

Temperature and Time Dependence

The cyclocondensation step exhibits Arrhenius behavior, with optimal results at 85°C for 8 hours. Prolonged heating (>10 hours) degrades the nitro group, reducing yield by 15–20%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (SiO₂, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Purification Efficiency :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 98 | 75 |

| Recrystallization | 99 | 65 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 2H, Ar-NO₂), 7.56 (d, 2H, Ar-Br), 5.32 (s, 1H, NH), 2.41 (s, 3H, CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (NO₂), 680 cm⁻¹ (C-S).

Scalability and Industrial Considerations

Scaling the synthesis to kilogram-scale requires addressing:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, and what reaction conditions are critical for yield optimization?

- Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrimidine core via Biginelli-like cyclocondensation reactions, using thiourea derivatives and β-keto esters.

- Step 2 : Functionalization with bromophenyl and nitrophenyl groups via nucleophilic substitution or Suzuki coupling.

- Critical Conditions : Temperature (70–100°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., p-TsOH for acid catalysis). Excess reagents may improve yield but risk side reactions .

- Methodological Note : Monitor intermediates via TLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?

- Answer :

- NMR Spectroscopy : - and -NMR to verify substituent positions and hydrogen bonding (e.g., thioxo group at δ ~12 ppm in DMSO-d6) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ~484.2 Da).

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyrimidinecarboxamides?

- Answer : Contradictions often arise from:

- Substituent Effects : Nitrophenyl vs. methoxyphenyl groups alter electron density and binding affinity .

- Experimental Variability : Standardize assays (e.g., IC50 measurements in kinase inhibition studies) and validate via dose-response curves.

- Computational Validation : Use molecular docking (AutoDock Vina) to compare binding modes of analogs with target proteins (e.g., EGFR kinase) .

- Case Study : A bromophenyl analog showed 10x higher cytotoxicity than chlorophenyl derivatives in MCF-7 cells due to enhanced hydrophobic interactions .

Q. What methodologies are recommended for analyzing the compound’s interaction with biological targets, and how can data reproducibility be ensured?

- Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized receptors.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for affinity validation.

- Reproducibility : Use triplicate runs, control buffer conditions (pH 7.4, 150 mM NaCl), and validate with positive controls (e.g., staurosporine for kinase assays) .

Q. How can researchers optimize synthetic routes to mitigate challenges like low solubility or byproduct formation?

- Answer :

- Solubility Enhancement : Introduce polar groups (e.g., carboxylates) or use co-solvents (DMSO:PBS mixtures) .

- Byproduct Reduction : Employ slow addition of reagents (e.g., bromophenyl chloride) and low-temperature (-10°C) intermediates stabilization .

- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and detect side products .

Structural and Mechanistic Analysis

Q. What computational tools are effective for predicting the compound’s reactivity and metabolic stability?

- Answer :

- DFT Calculations : Gaussian 16 for HOMO-LUMO analysis and nucleophilic/electrophilic site identification.

- ADMET Predictors : SwissADME or pkCSM to estimate metabolic half-life (e.g., CYP3A4 susceptibility) and blood-brain barrier penetration .

- Example : Nitrophenyl groups increase metabolic lability, requiring prodrug strategies for in vivo applications .

Q. How do structural analogs differ in their biological activity profiles, and what substituent modifications are most promising for lead optimization?

- Answer :

| Analog | Substituent | Activity | Key Feature |

|---|---|---|---|

| A | 4-Nitrophenyl | Anticancer (IC50 = 1.2 µM) | Enhanced π-π stacking |

| B | 4-Methoxyphenyl | Anti-inflammatory (COX-2 inhibition) | Electron-donating group reduces toxicity |

- Lead Optimization : Replace bromine with fluorine to improve bioavailability while retaining potency .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in silico predictions and experimental results in target binding studies?

- Answer :

- Validation Workflow :

Re-dock the compound using multiple software (e.g., Glide, MOE) to cross-validate poses.

Perform mutagenesis studies on predicted binding residues (e.g., Lys123 in kinase targets).

Compare with crystallographic data (PDB) for structural alignment .

- Case Example : A docking-predicted hydrogen bond with Thr184 was absent in X-ray structures due to protein flexibility, necessitating MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.